molecular formula C14H9F6N B11956955 N-phenyl-3,5-bis(trifluoromethyl)aniline CAS No. 23917-96-6

N-phenyl-3,5-bis(trifluoromethyl)aniline

Cat. No.: B11956955
CAS No.: 23917-96-6
M. Wt: 305.22 g/mol
InChI Key: MBHKTLILAXTGER-UHFFFAOYSA-N
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Description

N-phenyl-3,5-bis(trifluoromethyl)aniline: is a chemical compound with the molecular formula C14H9F6N . It is characterized by the presence of two trifluoromethyl groups attached to the benzene ring, which significantly influences its chemical properties. This compound is known for its applications in various fields, including organic synthesis and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-phenyl-3,5-bis(trifluoromethyl)aniline typically involves the reduction of 3,5-bis(trifluoromethyl)nitrobenzene. The process includes the following steps :

    Reduction Reaction: 259g (1 mol) of 3,5-bis(trifluoromethyl)nitrobenzene is dissolved in 500g of ethyl acetate in a 1L autoclave.

    Catalyst Addition: 5g of palladium-carbon is added as a catalyst.

    Reaction Conditions: The temperature is raised to 60°C, and hydrogen pressure is maintained at 2MPa.

    Reaction Time: The mixture is allowed to react for 20 hours.

    Post-Reaction Processing: After the reaction, the mixture is cooled, filtered, concentrated, and distilled to obtain this compound with a purity of 98.5% and a yield of 87%.

Industrial Production Methods: Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: N-phenyl-3,5-bis(trifluoromethyl)aniline undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in electrophilic aromatic substitution reactions due to the electron-withdrawing nature of the trifluoromethyl groups.

    Reduction Reactions: The nitro group in its precursor can be reduced to an amine group.

    Oxidation Reactions: It can undergo oxidation under specific conditions to form corresponding oxidized products.

Common Reagents and Conditions:

    Substitution Reactions: Typically involve reagents like halogens or nitrating agents under acidic conditions.

    Reduction Reactions: Commonly use hydrogen gas in the presence of a palladium-carbon catalyst.

    Oxidation Reactions: May involve oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed:

    Substitution Reactions: Products include halogenated or nitrated derivatives.

    Reduction Reactions: The primary product is this compound.

    Oxidation Reactions: Oxidized derivatives depending on the specific oxidizing agent used.

Scientific Research Applications

N-phenyl-3,5-bis(trifluoromethyl)aniline has several applications in scientific research :

    Organic Synthesis: It is used as a building block in the synthesis of various organic compounds, including Schiff bases and thiourea derivatives.

    Material Science: Its unique properties make it suitable for use in the development of advanced materials, such as polymers and coatings.

    Catalysis: It serves as a ligand in catalytic reactions, enhancing the efficiency and selectivity of the processes.

    Pharmaceuticals: It is explored for its potential use in drug development due to its ability to interact with biological targets.

Mechanism of Action

The mechanism of action of N-phenyl-3,5-bis(trifluoromethyl)aniline involves its interaction with molecular targets through various pathways . The trifluoromethyl groups enhance its electron-withdrawing capability, making it a potent electrophile. This property allows it to participate in nucleophilic substitution reactions and form stable complexes with other molecules. The compound’s ability to stabilize transition states through hydrogen bonding also plays a crucial role in its reactivity.

Comparison with Similar Compounds

  • 3,5-Bis(trifluoromethyl)aniline
  • N-phenyl-bis(trifluoromethanesulfonimide)

Comparison:

Uniqueness: N-phenyl-3,5-bis(trifluoromethyl)aniline is unique due to the presence of both phenyl and trifluoromethyl groups, which impart distinct electronic and steric properties. These features make it a valuable compound in various chemical reactions and applications.

Properties

CAS No.

23917-96-6

Molecular Formula

C14H9F6N

Molecular Weight

305.22 g/mol

IUPAC Name

N-phenyl-3,5-bis(trifluoromethyl)aniline

InChI

InChI=1S/C14H9F6N/c15-13(16,17)9-6-10(14(18,19)20)8-12(7-9)21-11-4-2-1-3-5-11/h1-8,21H

InChI Key

MBHKTLILAXTGER-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F

Origin of Product

United States

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